An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-iodoquinoxaline and its Analogs
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-iodoquinoxaline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for the specific compound 2-Chloro-8-iodoquinoxaline is limited in publicly available literature. This guide provides a comprehensive overview of its expected chemical properties, synthesis, and reactivity by leveraging data from closely related structural analogs, primarily other halogenated quinoxalines.
Core Chemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-Chloro-8-iodoquinoxaline and its close analogs. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | 2-Chloro-8-iodoquinoxaline (Predicted/Analog-Based) | 2-Chloro-7-iodoquinoxaline[1] | 2-Chloroquinoxaline[2] |
| Molecular Formula | C₈H₄ClIN₂ | C₈H₄ClIN₂ | C₈H₅ClN₂ |
| Molecular Weight | 290.49 g/mol | 290.49 g/mol | 164.59 g/mol |
| Melting Point | Data not available | Data not available | 47-49 °C |
| Boiling Point | Data not available | Data not available | 268 °C |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Data not available | Data not available |
| Appearance | Expected to be a solid at room temperature. | Data not available | Off-white to light yellow crystalline solid. |
| LogP | Predicted to be > 3 | 2.89 | 2.2 |
Synthesis of Halogenated Quinoxalines: A Representative Protocol
The synthesis of 2-Chloro-8-iodoquinoxaline is expected to follow a multi-step pathway common for halogenated quinoxalines, involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by halogenation. Below is a representative experimental protocol based on the synthesis of related compounds.
General Experimental Workflow for the Synthesis of a Dihalogenated Quinoxaline
Caption: A generalized workflow for the synthesis of 2-Chloro-8-iodoquinoxaline.
Detailed Methodology
Step 1: Synthesis of 8-Iodoquinoxalin-2(1H)-one
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Starting Materials: 3-Iodo-1,2-phenylenediamine and ethyl glyoxalate.
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Procedure:
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Dissolve 3-Iodo-1,2-phenylenediamine in a suitable solvent such as ethanol.
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Add ethyl glyoxalate dropwise to the solution at room temperature.
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Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield 8-iodoquinoxalin-2(1H)-one.
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Step 2: Chlorination to yield 2-Chloro-8-iodoquinoxaline
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Starting Material: 8-Iodoquinoxalin-2(1H)-one.
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Reagent: Phosphorus oxychloride (POCl₃).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 8-Iodoquinoxalin-2(1H)-one in an excess of phosphorus oxychloride.
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Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
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Heat the mixture to reflux and maintain for 2-3 hours.
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Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
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Collect the crude product by filtration, wash thoroughly with water, and dry.
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Purify the crude 2-Chloro-8-iodoquinoxaline by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
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Reactivity and Potential Applications in Drug Development
The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of chloro and iodo substituents on the 2-Chloro-8-iodoquinoxaline ring system offers several avenues for further chemical modification and imparts specific electronic properties that can influence its biological activity.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The iodine atom at the 8-position can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.
Role in Cancer Drug Development: The PI3K/AKT/mTOR Signaling Pathway
Derivatives of chloro-substituted quinoxalines have shown promise as anti-cancer agents. For instance, a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoxaline derivative.
The inhibition of this pathway by quinoxaline derivatives can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4] This makes 2-Chloro-8-iodoquinoxaline and its derivatives attractive candidates for further investigation and development as potential anti-cancer therapeutics. The presence of the iodine atom also opens up the possibility of developing radiolabeled analogs for use in medical imaging or targeted radiotherapy.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Chloroquinoxaline(1448-87-9) 1H NMR [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
